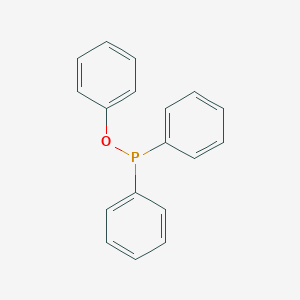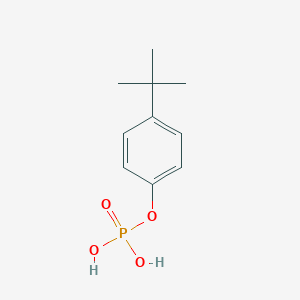
p-tert-Butylphenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-tert-Butylphenyl dihydrogen phosphate, also known as BTPDHP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a phosphoric acid derivative that is commonly used as a catalyst in organic synthesis reactions. BTPDHP has been found to exhibit excellent catalytic activity and selectivity, making it a valuable tool in the field of organic chemistry.
Mechanism of Action
The mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst is not fully understood, but it is believed to involve the formation of a complex between p-tert-Butylphenyl dihydrogen phosphate and the reactants. This complex then undergoes a series of reactions that lead to the desired product. p-tert-Butylphenyl dihydrogen phosphate has been found to exhibit high selectivity for certain reactions, which is attributed to its unique structure and electronic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of p-tert-Butylphenyl dihydrogen phosphate. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not considered to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
The advantages of using p-tert-Butylphenyl dihydrogen phosphate as a catalyst in lab experiments include its high catalytic activity and selectivity, ease of synthesis, and low cost. However, there are also some limitations to its use, including its sensitivity to moisture and air, which can affect its catalytic activity.
Future Directions
There are several future directions for research on p-tert-Butylphenyl dihydrogen phosphate. One area of interest is the development of new synthetic methods using p-tert-Butylphenyl dihydrogen phosphate as a catalyst. Another area is the investigation of its potential applications in the synthesis of novel organic compounds with pharmaceutical or agrochemical properties. Additionally, further research is needed to fully understand the mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst and its potential impact on the environment.
In conclusion, p-tert-Butylphenyl dihydrogen phosphate is a valuable compound in organic chemistry that has shown great potential as a catalyst in various reactions. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in the synthesis of novel organic compounds make it an area of interest for future research.
Synthesis Methods
The synthesis of p-tert-Butylphenyl dihydrogen phosphate can be achieved through several methods, including the reaction of p-tert-butylphenol with phosphorus oxychloride and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of p-tert-butylphenol with phosphorus trichloride and subsequent treatment with water. Both methods yield p-tert-Butylphenyl dihydrogen phosphate as a white crystalline solid with a high degree of purity.
Scientific Research Applications
P-tert-Butylphenyl dihydrogen phosphate has been extensively studied for its applications in organic synthesis reactions. It has been found to be an effective catalyst for a variety of reactions, including the Friedel-Crafts acylation, alkylation, and Mannich reactions. p-tert-Butylphenyl dihydrogen phosphate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
13421-39-1 |
|---|---|
Product Name |
p-tert-Butylphenyl dihydrogen phosphate |
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Other CAS RN |
13421-39-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



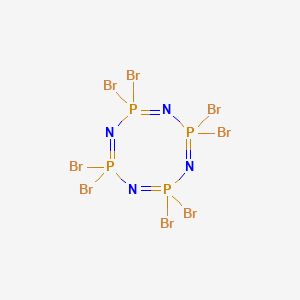
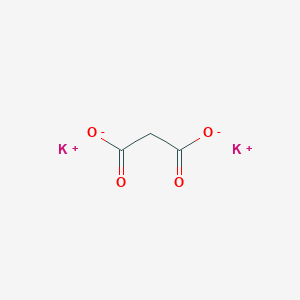
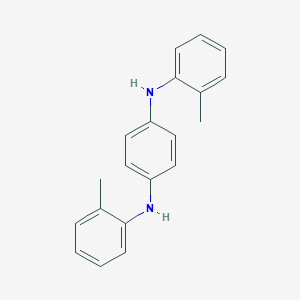
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

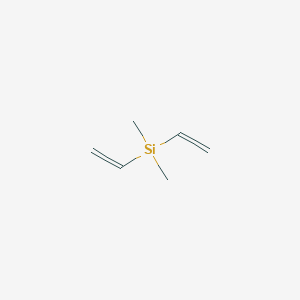
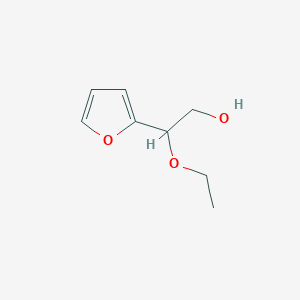



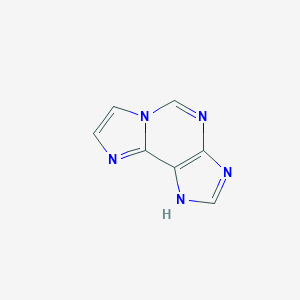

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
